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molecular formula C7H8N2O3 B1296978 3,4-Dihydroxybenzohydrazide CAS No. 39635-11-5

3,4-Dihydroxybenzohydrazide

Cat. No. B1296978
M. Wt: 168.15 g/mol
InChI Key: WGXWEXNJRZMIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966900

Procedure details

120 g of 3,4-dihydroxybenzoic acid methyl ester was subjected to reaction with 340 ml of methanol and 340 ml of hydrazine hydrate over 3 days at room temperature. Then 340 ml of water was added thereto and the solvent was evaporated in vacuum. Addition of water and evaporation were repeated twice. Subsequently the product was crystallized from 340 ml of water. m.p. 260° C. (decomposed).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([OH:11])[CH:5]=1.CO.O.[NH2:16][NH2:17]>O>[OH:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[OH:10])[C:3]([NH:16][NH2:17])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)O)=O
Name
Quantity
340 mL
Type
reactant
Smiles
CO
Name
Quantity
340 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
340 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuum
ADDITION
Type
ADDITION
Details
Addition of water and evaporation
CUSTOM
Type
CUSTOM
Details
Subsequently the product was crystallized from 340 ml of water

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)NN)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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